6-(3-Benzyloxyphenyl)-2-formylphenol
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Overview
Description
6-(3-Benzyloxyphenyl)-2-formylphenol is an organic compound that features a phenolic hydroxyl group, a formyl group, and a benzyloxy substituent on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Benzyloxyphenyl)-2-formylphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Formylation: The formyl group is introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride under acidic conditions.
Benzyloxylation: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the phenol derivative in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3-Benzyloxyphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 6-(3-Benzyloxyphenyl)-2-carboxyphenol.
Reduction: 6-(3-Benzyloxyphenyl)-2-hydroxymethylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
6-(3-Benzyloxyphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Benzyloxyphenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
6-(3-Methoxyphenyl)-2-formylphenol: Similar structure but with a methoxy group instead of a benzyloxy group.
6-(3-Hydroxyphenyl)-2-formylphenol: Similar structure but with a hydroxy group instead of a benzyloxy group.
6-(3-Ethoxyphenyl)-2-formylphenol: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
6-(3-Benzyloxyphenyl)-2-formylphenol is unique due to the presence of the benzyloxy group, which can influence its reactivity and biological activity. The benzyloxy group can provide additional steric and electronic effects, making this compound distinct from its analogs.
Properties
IUPAC Name |
2-hydroxy-3-(3-phenylmethoxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-13-17-9-5-11-19(20(17)22)16-8-4-10-18(12-16)23-14-15-6-2-1-3-7-15/h1-13,22H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGYLIMSYOTAIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=C3O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685380 |
Source
|
Record name | 3'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258637-01-2 |
Source
|
Record name | 3'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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